molecular formula C24H30N2O5S2 B11416163 4-(N,N-diethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)benzamide

4-(N,N-diethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)benzamide

Cat. No.: B11416163
M. Wt: 490.6 g/mol
InChI Key: VOHQTCOTGJJYOH-UHFFFAOYSA-N
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Description

4-(DIETHYLSULFAMOYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIETHYLSULFAMOYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)BENZAMIDE likely involves multiple steps, including the formation of the benzamide core, the introduction of the diethylsulfamoyl group, and the incorporation of the 1,1-dioxido-2,3-dihydro-3-thiophenyl moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such a compound would require optimization for yield, purity, and cost-effectiveness. This might involve large-scale synthesis using batch or continuous flow processes, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(DIETHYLSULFAMOYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)BENZAMIDE may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound could participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(DIETHYLSULFAMOYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)BENZAMIDE may have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 4-(DIETHYLSULFAMOYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)BENZAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzamides, sulfonamides, or thiophene derivatives. These compounds could share structural features or functional groups with 4-(DIETHYLSULFAMOYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)BENZAMIDE.

Uniqueness

The uniqueness of 4-(DIETHYLSULFAMOYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)BENZAMIDE may lie in its specific combination of functional groups and its potential biological activity. Comparative studies with similar compounds could highlight its distinct properties and applications.

Properties

Molecular Formula

C24H30N2O5S2

Molecular Weight

490.6 g/mol

IUPAC Name

4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C24H30N2O5S2/c1-5-25(6-2)33(30,31)23-13-9-20(10-14-23)24(27)26(22-15-16-32(28,29)17-22)21-11-7-19(8-12-21)18(3)4/h7-16,18,22H,5-6,17H2,1-4H3

InChI Key

VOHQTCOTGJJYOH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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